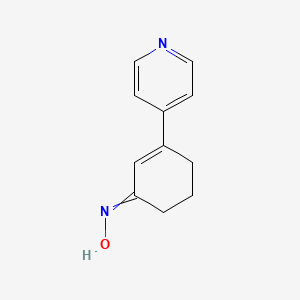

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

Cat. No. B8325416

M. Wt: 188.23 g/mol

InChI Key: XZJNKMZDJMQHQE-ACCUITESSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04246420

Procedure details

This invention resides in an improvement in the process for preparing 3-(4-pyridinyl)-2-cyclohexen-1-oxime by heating ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate under aqueous acidic conditions to produce 1-(4-pyridinyl)-hexan-1,5-dione, reacting said hexan-1,5-dione with a basic condensing agent to produce said 3-(4-pyridinyl)-2-cyclohexen-1-one, and converting said cyclohexen-1-one to its oxime, said improvement being a one pot sequence consisting of first heating ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate with excess aqueous sulfuric acid, neutralizing the excess acid, shaking the resulting mixture well with isopropyl alcohol to extract the 3-(4-pyridinyl)-2-cyclohexen-1-one, draining off the heavier warm (40° to 50° C.) aqueous layer, adding hydroxylamine hydrochloride to the isopropyl alcohol solution of 3-(4-pyridinyl)-2-cyclohexen-1-one, stirring the mixture at reflux, basifying the mixture and evaporating it to dryness, and isolating the 3-(4-pyridinyl)-2-cyclohexen-1-one oxime from the residue. In a preferred embodiment three mole-equivalents of sulfuric acid were used per mole of ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate, the excess sulfuric acid was neutralized with aqueous sodium hydroxide solution and the reaction mixture was basified after oxime formation with concentrated ammonium hydroxide.

Name

3-(4-pyridinyl)-2-cyclohexen-1-one

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

3-(4-pyridinyl)-2-cyclohexen-1-one oxime

Identifiers

|

REACTION_CXSMILES

|

C(=O)CCCC(=[O:7])C.[N:9]1C=CC(C2CCCC(=O)C=2)=[CH:11][CH:10]=1.C1(=O)CCCC=C1.O=C(C)CC[CH:33]([C:39]([C:41]1[CH:46]=[CH:45][N:44]=CC=1)=O)[C:34](OCC)=O.S(=O)(=O)(O)O.[CH:53](O)([CH3:55])[CH3:54]>>[N:9]1[CH:10]=[CH:11][C:55]([C:41]2[CH2:39][CH2:33][CH2:34][C:45](=[N:44][OH:7])[CH:46]=2)=[CH:53][CH:54]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC(C)=O)=O

|

Step Two

|

Name

|

3-(4-pyridinyl)-2-cyclohexen-1-one

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C1=CC(CCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CCCC1)=O

|

Step Four

[Compound]

|

Name

|

oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

ethyl 5-oxo-2-[(4-pyridinyl)carbonyl]hexanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CCC(C(=O)OCC)C(=O)C1=CC=NC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to extract the 3-(4-pyridinyl)-2-cyclohexen-1-one

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heavier warm (40° to 50° C.) aqueous layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding hydroxylamine hydrochloride to the isopropyl alcohol solution of 3-(4-pyridinyl)-2-cyclohexen-1-one

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating it to dryness

|

Outcomes

Product

|

Name

|

3-(4-pyridinyl)-2-cyclohexen-1-one oxime

|

|

Type

|

product

|

|

Smiles

|

N1=CC=C(C=C1)C1=CC(CCC1)=NO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |